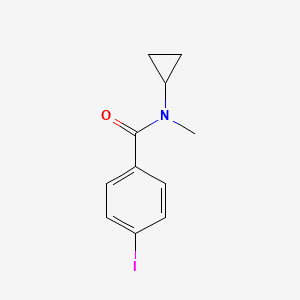
Chlorhydrate de 1-(3-fluorophényl)pipérazin-2-one
Vue d'ensemble
Description
1-(3-Fluorophenyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C10H12ClFN2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals. The presence of a fluorophenyl group in its structure enhances its chemical properties, making it a valuable compound in various scientific research applications .
Applications De Recherche Scientifique
1-(3-Fluorophenyl)piperazin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing
Mécanisme D'action
Target of Action
The primary target of 1-(3-Fluorophenyl)piperazin-2-one Hydrochloride is the metabotropic glutamate receptor 5 (mGluR5) . This receptor plays a crucial role in the central nervous system, influencing various neurological and psychiatric disorders .
Mode of Action
1-(3-Fluorophenyl)piperazin-2-one Hydrochloride acts as an allosteric modulator of the mGluR5 receptor . By binding to a site distinct from the active site on the receptor, it modifies the receptor’s response to its ligand, glutamate . This modulation can either enhance or inhibit the receptor’s activity, depending on the nature of the allosteric modulator .
Biochemical Pathways
The mGluR5 receptor is involved in several biochemical pathways in the brain. When 1-(3-Fluorophenyl)piperazin-2-one Hydrochloride modulates this receptor, it can affect these pathways and their downstream effects . .
Result of Action
The modulation of the mGluR5 receptor by 1-(3-Fluorophenyl)piperazin-2-one Hydrochloride can have various molecular and cellular effects. It can potentially be useful in the treatment of neurological and psychiatric disorders, given the role of the mGluR5 receptor in these conditions .
Méthodes De Préparation
The synthesis of 1-(3-Fluorophenyl)piperazin-2-one hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives. Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles or the intermolecular cycloaddition of alkynes bearing amino groups .
Analyse Des Réactions Chimiques
1-(3-Fluorophenyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Comparaison Avec Des Composés Similaires
1-(3-Fluorophenyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)piperazine: This compound has a similar structure but with the fluorophenyl group in a different position.
1-[(3-fluorophenyl)methyl]piperazin-2-one hydrochloride: This compound has a similar structure but with a methyl group attached to the piperazine ring. The uniqueness of 1-(3-Fluorophenyl)piperazin-2-one hydrochloride lies in its specific structural configuration, which enhances its chemical properties and makes it suitable for various applications .
Propriétés
IUPAC Name |
1-(3-fluorophenyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14;/h1-3,6,12H,4-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJONQUGTKAGCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)

![1-[(Phenylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532717.png)

![4-(2-Fluoro-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532720.png)
![4-(2-Formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532721.png)


![1-[(2-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1532728.png)



